molecular formula C16H14BrNO4 B3636520 [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate

[3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate

Cat. No.: B3636520
M. Wt: 364.19 g/mol
InChI Key: PILPJWCYLLYYCR-UHFFFAOYSA-N
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Description

[3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate is a chemical compound that features a brominated benzoyl group attached to an amino phenyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate typically involves the reaction of 5-bromo-2-methoxybenzoic acid with an appropriate amine to form the amide bond. This is followed by esterification to introduce the acetate group. The reaction conditions often require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can produce various substituted phenyl acetates .

Scientific Research Applications

Chemistry

In chemistry, [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological targets involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the production of advanced materials and drug formulations.

Mechanism of Action

The mechanism of action of [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated benzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [3-[(5-Bromo-2-methoxybenzoyl)carbamothioyl]amino]benzoic acid: This compound has a similar structure but contains a carbamothioyl group instead of an acetate group.

    Methyl 2-bromo-5-methoxybenzoate: This compound is structurally similar but lacks the amino phenyl group.

    5-Bromo-2-methoxybenzoic acid: This compound is a precursor in the synthesis of [3-[(5-Bromo-2-methoxybenzoyl)amino]phenyl] acetate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the brominated benzoyl and amino phenyl acetate groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3-[(5-bromo-2-methoxybenzoyl)amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10(19)22-13-5-3-4-12(9-13)18-16(20)14-8-11(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPJWCYLLYYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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